molecular formula C11H10BrNO2 B8256086 Ethyl 2-bromoindolizine-7-carboxylate

Ethyl 2-bromoindolizine-7-carboxylate

Cat. No.: B8256086
M. Wt: 268.11 g/mol
InChI Key: UKTSOOWSNFMTBN-UHFFFAOYSA-N
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Description

Ethyl 2-bromoindolizine-7-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromoindolizine-7-carboxylate typically involves the bromination of indolizine derivatives. One common method includes the reaction of indolizine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired bromo compound. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position of the indolizine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromoindolizine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromo group can lead to the formation of indolizine derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted indolizine derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.

Scientific Research Applications

Ethyl 2-bromoindolizine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromoindolizine-7-carboxylate involves its interaction with molecular targets through its bromine and carboxylate functional groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, which are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 7-bromo-1H-indole-2-carboxylate
  • 7-Bromoindole
  • 2-Bromoindole

Comparison: Ethyl 2-bromoindolizine-7-carboxylate is unique due to its indolizine core structure, which differentiates it from other indole derivatives. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

Ethyl 2-bromoindolizine-7-carboxylate is a member of the indolizine family, characterized by its unique structural features that include a bromine atom and a carboxylate functional group. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features an indolizine core structure, which is a fused pyrrole and pyridine ring system. The presence of the bromine atom at the 2-position enhances its reactivity, making it a valuable intermediate for synthesizing complex organic molecules. The carboxylate group contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and carboxylate functional groups facilitate these interactions, which may involve:

  • Enzyme Inhibition: this compound may inhibit certain enzymes, leading to downstream effects on metabolic pathways.
  • Receptor Binding: The compound could bind to various receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound has antimicrobial effects against various pathogens, making it a candidate for further exploration in drug development.
  • Anticancer Activity: this compound has been investigated for its potential anticancer properties, with studies indicating cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: The compound's mechanism may also involve modulation of inflammatory pathways, which is critical in treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against bacterial strains,
AnticancerInduces apoptosis in cancer cell lines,
Anti-inflammatoryModulates inflammatory cytokines ,

Case Study: Anticancer Activity

In a study conducted by Arai et al., this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent. Further mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.

Synthesis and Applications

The synthesis of this compound typically involves the bromination of indolizine derivatives under controlled conditions to ensure selectivity at the desired position. This synthetic route is crucial for maintaining yield and purity, making it suitable for both laboratory research and potential industrial applications.

Table 2: Synthetic Routes

StepDescription
BrominationReaction of indolizine with bromine in acetic acid
PurificationUse of chromatography techniques to isolate product

Properties

IUPAC Name

ethyl 2-bromoindolizine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-3-4-13-7-9(12)6-10(13)5-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTSOOWSNFMTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1H-pyrrole-2-carbaldehyde (1.00 g, 5.75 mmol), (E)-ethyl 4-bromobut-2-enoate (1.555 mL, 11.49 mmol), and potassium carbonate (1.74 g, 12.6 mmol) in DMF (20 mL) was stirred overnight at room temperature under a nitrogen atmosphere. Following reaction, the solution was extracted with ethyl acetate (2×100 mL) and water (100 mL). The organic layers were combined, dried over sodium sulfate, concentrated, and purified via silica gel flash chromatography, eluting with a gradient of 10-30% EtOAc and hexane to give, upon removal of solvent, the title compound as a purple solid (350 mg, 23%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.32 (t, J=7.40 Hz, 3H), 4.31 (q, J=5.40 Hz, 2H), 6.92 (s, 1H), 7.02-7.03 (m, 1H), 7.93 (s, 1H), 8.13 (s, 1H), 8.28-8.29 (m, 1H). ESI-MS m/z [M+H]+ calc'd for C11H10BrNO2, 268. found, 268.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.555 mL
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
23%

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